molecular formula C6H10N4O B038581 2,4-Diamino-6-ethoxypyrimidine CAS No. 116436-03-4

2,4-Diamino-6-ethoxypyrimidine

Cat. No. B038581
Key on ui cas rn: 116436-03-4
M. Wt: 154.17 g/mol
InChI Key: MMTAQMVXGXVICH-UHFFFAOYSA-N
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Patent
US07276506B2

Procedure details

To a solution of sodium (1.05 g) in ethanol (50 ml) was added 4-chloro-2,6-diaminopyrimidine (6 g, 41.4 mmoles). The resulting solution was heated in a reactor for 6 hours at 160° C. The reaction mixture was cooled down and the precipitated sodium chloride was filtered off. The filtrate was concentrated and precipitated from ethanol (two times), affording the pure title compound as a white solid (4.53 g, 72% yield). The spectral data are identical to those described e.g. by W. Pfleiderer et al. in Chem. Ber. (1961) 94, 12.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[C:7]([NH2:9])[N:6]=[C:5]([NH2:10])[N:4]=1.[CH2:11]([OH:13])[CH3:12]>>[NH2:10][C:5]1[N:4]=[C:3]([O:13][CH2:11][CH3:12])[CH:8]=[C:7]([NH2:9])[N:6]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
[Na]
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N)N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
FILTRATION
Type
FILTRATION
Details
the precipitated sodium chloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
precipitated from ethanol (two times)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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